An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of the molecule 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one . As of the date of this publication, specific experimental spectra for this compound are not widely available in the public domain. Therefore, this guide provides a comprehensive set of predicted spectroscopic data based on established principles and data from analogous chemical structures. It further outlines the detailed experimental protocols necessary to acquire and validate this data, ensuring a self-validating system for structural elucidation.
Molecular Structure and Predicted Spectroscopic Landscape
The target molecule, 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, possesses two key structural motifs that dictate its spectroscopic signature: a 1,3-dioxolan-4-one ring and a C9 alkenyl side chain attached at the acetal carbon. The dioxolanone ring is a five-membered lactone (cyclic ester) fused with an acetal. The side chain is a nonene group with a double bond between C4' and C5'. Understanding the interplay of these features is critical for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Predictions are based on a standard 400 MHz spectrometer using CDCl₃ as a solvent and TMS as an internal reference (0.00 ppm).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |
| H-2 (CH on dioxolanone) | ~5.3 - 5.6 | Doublet of Triplets (dt) or Multiplet | ~4-6 Hz, ~7-8 Hz | This acetal proton is deshielded by two adjacent oxygen atoms. It will couple to the H-5 protons and the adjacent methylene group (H-3') of the side chain. |
| H-5 (CH₂ on dioxolanone) | ~4.2 - 4.6 | AB quartet or two Doublets of Doublets (dd) | ~8-10 Hz (geminal), ~4-6 Hz (vicinal) | These diastereotopic protons are adjacent to the ester carbonyl and an oxygen atom. They couple with each other and with the H-2 proton.[1][2] |
| H-5' (Vinylic CH) | ~5.3 - 5.8 | Triplet of Triplets (tt) or Multiplet | ~7 Hz (to H-6'), ~1.5 Hz (to H-3') | Vinylic protons resonate in this characteristic downfield region.[3][4][5] The splitting pattern will be complex due to coupling with both allylic methylene groups. |
| H-3' (Allylic CH₂) | ~2.0 - 2.4 | Multiplet | - | Protons on a carbon adjacent to a double bond are deshielded and typically appear in this range.[3][5] |
| H-6' (Allylic CH₂) | ~1.9 - 2.2 | Quintet or Multiplet | ~7 Hz | Also allylic, these protons are slightly more shielded than H-3' as they are further from the electron-withdrawing dioxolanone ring.[3] |
| H-7', H-8' (Alkyl CH₂) | ~1.2 - 1.5 | Multiplet | ~7-8 Hz | Standard chemical shift range for methylene protons in an alkyl chain.[3] |
| H-9' (Terminal CH₃) | ~0.8 - 1.0 | Triplet (t) | ~7 Hz | The terminal methyl group is the most shielded proton in the structure.[3] |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C-4 (C=O, Lactone) | ~172 - 176 | The carbonyl carbon of a five-membered ring lactone is significantly deshielded.[1][6] |
| C-4' (Vinylic C) | ~135 - 145 | The quaternary vinylic carbon attached to the dioxolanone ring will be further downfield. |
| C-5' (Vinylic C) | ~120 - 130 | The protonated vinylic carbon. Alkene carbons typically resonate in the 120-160 ppm range.[7] |
| C-2 (O-CH-O, Acetal) | ~103 - 108 | The acetal carbon, bonded to two oxygens, appears in this characteristic region.[6][7] |
| C-5 (O-CH₂-C=O) | ~68 - 72 | This carbon is deshielded by the adjacent oxygen atom.[6][7] |
| C-3', C-6' (Allylic CH₂) | ~30 - 38 | Allylic carbons appear in this region, slightly downfield from standard alkyl carbons. |
| C-7', C-8' (Alkyl CH₂) | ~22 - 32 | Standard range for sp³ hybridized carbons in an alkyl chain. |
| C-9' (Terminal CH₃) | ~13 - 15 | The terminal methyl carbon is the most shielded carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |
| C=O Stretch (Lactone) | 1785 - 1800 | Strong | The carbonyl stretch in a five-membered ring is shifted to a higher frequency compared to acyclic esters (~1735-1750 cm⁻¹) due to ring strain. This is a key diagnostic peak.[1][2] |
| C-H Stretch (Vinylic) | ~3020 - 3080 | Medium | C-H bond stretch where the carbon is sp² hybridized. |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | C-H bond stretches for the sp³ hybridized carbons of the alkyl chain and dioxolanone ring.[8] |
| C=C Stretch (Alkene) | ~1660 - 1675 | Medium to Weak | The C=C stretch for a tetrasubstituted internal alkene can be weak or absent due to a lack of a significant dipole moment change during vibration. |
| C-O Stretch (Ester/Acetal) | 1000 - 1250 | Strong, Multiple Bands | A complex series of strong bands corresponding to the C-O single bond stretches of the lactone and acetal functionalities.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. The predictions below are for Electron Ionization (EI-MS).
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion | Notes |
| 226 | [M]⁺ | The molecular ion peak, corresponding to the full molecular weight (C₁₂H₁₈O₃). This peak may be weak or absent in EI-MS. |
| 182 | [M - CO₂]⁺ | Loss of carbon dioxide is a common fragmentation pathway for lactones. |
| 125 | [C₉H₁₇]⁺ | Cleavage of the bond between C-2 of the dioxolanone ring and the nonenyl side chain, resulting in the nonenyl cation. |
| 101 | [C₄H₅O₃]⁺ | Cleavage resulting in the protonated dioxolanone ring fragment. |
| Series | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | A series of smaller fragments resulting from the characteristic cleavage of the alkyl and alkenyl chain (e.g., loss of C₂H₅, C₃H₇, etc.). |
Experimental Protocols & Workflow
To obtain and verify the predicted data, rigorous and standardized experimental procedures are essential.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.[9]
-
IR: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small drop of the neat sample.
-
MS: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile solvent such as methanol, acetonitrile, or dichloromethane. The sample will be introduced into the ion source, often via a Gas Chromatography (GC) inlet for purification.[9]
Data Acquisition Parameters
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity and peak resolution.[5]
-
For ¹H NMR: Use a standard pulse angle (e.g., 30-45°), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good signal-to-noise ratio.[5]
-
For ¹³C NMR: Use proton-decoupled mode to simplify the spectrum to singlets for each unique carbon.[10] A longer acquisition time and more scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
IR Spectroscopy (ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Apply the sample to the crystal and record the sample spectrum.
-
Acquire data over a range of 4000 to 600 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature to ~200-250 °C.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40 to 300).
-
Data Interpretation Workflow
The following workflow ensures a logical and comprehensive approach to structure elucidation, integrating data from all three spectroscopic methods.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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Baran, A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. Retrieved from [Link]
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Abraham, R. J., et al. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. Retrieved from [Link]
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Tonelli, A. E., & Schilling, F. C. (1981). Carbon-13 NMR chemical shifts and the microstructure of polymers. Accounts of Chemical Research, 14(8), 233-239. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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Wang, X., et al. (2024). Chemical shifts of cyclic ester methylene and carbonyl carbon in the ¹³C NMR spectra. ResearchGate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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Arrighi, E., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers, 12(10), 2396. Retrieved from [Link]
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Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1,3-dioxane. Retrieved from [Link]
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NIST. (n.d.). 1,3-Dioxolane. NIST WebBook. Retrieved from [Link]
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NIST. (n.d.). 1,3-Dioxolane, 4-methyl-. NIST WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Dioxolane. Retrieved from [Link]
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Baran, A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. Retrieved from [Link]
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Storer, R. I., et al. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Molbank, 2021(1), M1178. Retrieved from [Link]
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Baran, A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]
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Electronic Supporting Information. (n.d.). Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]
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Pittet, A. O., et al. (1980). Mass Spectral Characterization of 2,4-Disubstituted 1,3-Dioxolanes Found in Flavors. Journal of Agricultural and Food Chemistry, 28(4), 875-877. Retrieved from [Link]
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ResearchGate. (n.d.). Figure. S29: 1 H NMR spectrum of (2-oxo-1,3-dioxolan-4-yl)methyl.... Retrieved from [Link]
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